molecular formula C12H19N3O2 B1476125 1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098064-85-6

1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1476125
CAS No.: 2098064-85-6
M. Wt: 237.3 g/mol
InChI Key: LTGHSOBBYYSPKH-UHFFFAOYSA-N
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Description

1-(3,3,5-Trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a bulky 3,3,5-trimethylcyclohexyl group and at position 4 with a carboxylic acid moiety. The triazole ring is a key pharmacophore in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding, making it a common scaffold in drug design . The 3,3,5-trimethylcyclohexyl substituent introduces significant lipophilicity, which may enhance membrane permeability and target binding in hydrophobic pockets . This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring high regioselectivity and yield .

Properties

IUPAC Name

1-(3,3,5-trimethylcyclohexyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-4-9(6-12(2,3)5-8)15-7-10(11(16)17)13-14-15/h7-9H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGHSOBBYYSPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring attached to a cyclohexyl group. The synthesis typically involves:

  • Formation of the Triazole Ring: Achieved through Huisgen cycloaddition reactions between azides and alkynes.
  • Attachment of the Cyclohexyl Group: Introduced via substitution reactions with suitable halides.
  • Final Carboxylation: Conversion to the carboxylic acid form.

The biological activity of 1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity.
  • Receptor Modulation: The hydrophobic cyclohexyl group enhances binding affinity to specific receptors.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study evaluated various 1,2,3-triazole compounds against multiple cancer cell lines using the National Cancer Institute's NCI60 panel. Here are some findings:

CompoundCell LineLog GI50
25Colon-5.43
Melanoma-5.55
Ovarian-5.52
Breast-5.40

The compound demonstrated moderate activity against melanoma and breast cancer cell lines. Notably, compounds featuring a thiazole ring in conjunction with the triazole core exhibited enhanced activity compared to those without this modification .

Antiviral and Antibacterial Properties

Triazoles have been reported to possess antiviral and antibacterial activities as well. They act as inhibitors of viral replication and can disrupt bacterial cell wall synthesis. Specific studies have shown that certain derivatives can inhibit HIV-1 replication and exhibit cytotoxic effects against various bacterial strains .

Case Studies

  • Anticancer Screening : A study on triazole derivatives showed that modifications to the triazole core significantly influenced their anticancer potency. For instance, the presence of specific substituents increased activity against leukemia cell lines .
  • Antiviral Activity : Another investigation highlighted the effectiveness of triazole compounds in inhibiting viral infections in vitro, suggesting potential for therapeutic development against viral pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogous triazole-4-carboxylic acids:

Compound Name Substituent at Position 1 Substituent at Position 5 Molecular Weight Key Physicochemical Properties
1-(3,3,5-Trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid 3,3,5-Trimethylcyclohexyl H 265.3 g/mol High lipophilicity (logP ~3.5*), moderate solubility in DMSO
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid Cyclohexyl H 195.2 g/mol Lower lipophilicity (logP ~2.1*), higher aqueous solubility
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl CF3 295.7 g/mol Enhanced acidity (pKa ~3.2), moderate solubility in polar solvents
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl CH3 224.2 g/mol Zwitterionic nature, improved cell permeability

*Estimated via computational methods (e.g., XLogP3).

Key Observations :

  • Electron-withdrawing groups (e.g., CF3 in the 4-chlorophenyl derivative) increase acidity (pKa ~3.2), which may reduce cell permeability due to ionization at physiological pH .
  • Zwitterionic derivatives (e.g., thiazol-2-yl-substituted compounds) exhibit balanced solubility and permeability, making them more pharmacokinetically favorable .

Preparation Methods

Starting Materials and Key Intermediates

  • 3,3,5-Trimethylcyclohexanone or its derivatives serve as the cyclohexyl ketone precursor.
  • Organic azides corresponding to the cyclohexyl substituent are prepared or commercially obtained.
  • β-Ketoesters such as ethyl acetoacetate or derivatives are used as the carbonyl component for cycloaddition.

Synthetic Route Outline

  • Formation of Azide Intermediate:

    • The cyclohexyl amine or halide precursor is converted into the corresponding azide via nucleophilic substitution or diazotization-azidation methods.
  • 1,3-Dipolar Cycloaddition:

    • The azide reacts with a β-ketoester or activated ketone under controlled conditions (e.g., 40–50 °C in DMSO) to form the 1-substituted 1,2,3-triazole ring.
    • The reaction proceeds via Huisgen cycloaddition, often catalyzed or promoted by bases or copper catalysts depending on the protocol.
  • Hydrolysis and Acid Formation:

    • The ester group on the triazole intermediate is hydrolyzed using aqueous base (e.g., NaOH) at room temperature or slightly elevated temperatures to yield the carboxylic acid.
    • Acidification with mineral acid (e.g., HCl or acetic acid) precipitates the pure triazole-4-carboxylic acid.
  • Purification:

    • The product is isolated by filtration and recrystallized from ethanol or other suitable solvents to obtain high purity.

Detailed Research Findings and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Azide formation From cyclohexyl halide or amine; NaN3 in DMF or DMSO High Requires careful handling of azides; safety critical
1,3-Dipolar cycloaddition β-Ketoester (e.g., ethyl acetoacetate), DMSO, 40–50 °C, 7 h 70–85 Reaction progress monitored by TLC; mild heating essential
Hydrolysis to acid 10% aqueous NaOH, room temperature, 10 h 75–80 Neutralization and acidification yield solid acid
Purification Filtration, recrystallization from ethanol 79–85 White solid product with melting point ~145–147 °C (similar triazole acids)

Data adapted and extrapolated from synthesis of related 1,2,3-triazole-4-carboxylic acids.

Alternative Methods and Variations

  • Use of Acid Chlorides: Conversion of the triazole carboxylic acid to acid chloride using thionyl chloride (SOCl2) enables further derivatization or coupling reactions, as reported in related triazole chemistry.
  • Cyclization Reactions: The acid chloride intermediates can be used to synthesize heterocycles such as oxadiazoles by reaction with tetrazoles, expanding the chemical space of triazole derivatives.
  • Dimroth Rearrangement: Some protocols utilize rearrangement reactions to modify substituents on the triazole ring, but these are more relevant to functionalized derivatives.

Summary of Key Considerations

  • The preparation of 1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid follows established triazole synthesis protocols involving azide-β-ketoester cycloaddition and subsequent hydrolysis.
  • Reaction conditions are mild and typically yield high-purity products.
  • Safety precautions are essential due to the use of azides and reactive intermediates.
  • Purification by recrystallization is effective for obtaining analytically pure compounds.

Q & A

Basic: What are the common synthetic routes for 1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. Key steps include:

  • Precursor preparation : An azide (e.g., 3,3,5-trimethylcyclohexyl azide) reacts with a terminal alkyne (e.g., propiolic acid derivative) under Cu(I) catalysis .
  • Reaction optimization : Solvent polarity (e.g., THF/water mixtures), temperature (50–80°C), and catalyst loading (0.2–1.0 equiv CuSO₄/Na ascorbate) critically affect regioselectivity and yield .
  • Post-synthesis purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization (acetic acid) isolates the product .

Critical factors : Bulky substituents (e.g., 3,3,5-trimethylcyclohexyl) may slow reaction kinetics, requiring extended reaction times (16–24 hours) .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:
Structural confirmation relies on multimodal analytical techniques :

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the triazole proton (δ 8.8–9.2 ppm), carboxylic acid (δ 12–14 ppm), and methyl groups on the cyclohexyl ring (δ 0.8–1.2 ppm) .
    • ¹³C NMR : Triazole carbons (δ 120–150 ppm), carboxylic acid (δ 170–175 ppm), and cyclohexyl quaternary carbons (δ 30–40 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion ([M+H]⁺) matches the theoretical mass (e.g., C₁₃H₂₁N₃O₂: 275.1634 g/mol) with <2 ppm error .
  • IR spectroscopy : Stretching vibrations for -COOH (2500–3300 cm⁻¹, broad) and triazole C=N (1540–1560 cm⁻¹) .

Advanced: How can researchers optimize the synthesis process for scalability without compromising purity?

Answer:
Methodological strategies :

  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., catalyst concentration, solvent ratio) and optimize yield/purity .
  • Membrane separation technologies : Employ nanofiltration or reverse osmosis to recover catalysts and reduce waste in continuous flow systems .
  • Reactor design : Utilize microreactors for enhanced heat/mass transfer, minimizing side reactions during scale-up .

Case study : A 5-fold scale-up using THF/water (1:1) with 0.5 equiv Cu(I) achieved 78% yield (vs. 82% at lab scale), with purity >95% by HPLC .

Advanced: How can discrepancies in reported bioactivity data be resolved?

Answer:
Systematic approaches :

  • Purity validation : Quantify impurities via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out confounding effects .
  • Assay standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) with internal controls (e.g., reference inhibitors) .
  • QSAR modeling : Compare the compound’s logP (predicted: ~2.5) and steric parameters with analogs to rationalize activity trends .

Example : Contradictory IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differential cell permeability influenced by the trimethylcyclohexyl group’s lipophilicity .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:
Key methodologies :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The carboxylic acid group forms hydrogen bonds with Arg120, while the cyclohexyl moiety occupies hydrophobic pockets .
  • DFT calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactivity at the triazole C-4 position .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Validation : Correlate computed binding energies (ΔG = -8.2 kcal/mol) with experimental inhibition constants (Kᵢ = 12 nM) .

Advanced: How does the 3,3,5-trimethylcyclohexyl substituent influence physicochemical properties?

Answer:
Comparative analysis (vs. phenyl or unsubstituted cyclohexyl analogs):

Property3,3,5-TrimethylcyclohexylPhenylCyclohexyl
logP 2.51.82.1
TPSA (Ų) 657065
Steric bulk (ų) 150100130

Impact : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility. Steric hindrance slows metabolic degradation .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
  • Desiccation : Use silica gel packs to avoid moisture absorption, which can promote dimerization .
  • Light protection : Amber vials prevent photodegradation of the triazole ring .

Advanced: How can researchers validate the compound’s role in inhibiting enzymatic targets?

Answer:
Experimental workflow :

Enzyme kinetics : Measure Vₘₐₓ and Kₘ via Lineweaver-Burk plots (e.g., 0.1–10 mM substrate).

IC₅₀ determination : Dose-response curves (0.1–100 µM) with fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) .

Competitive vs. non-competitive : Analyze inhibition mode using Dixon plots .

Case study : The compound showed mixed inhibition against MMP-9 (Kᵢ = 8.3 µM), with binding confirmed by SPR (KD = 11 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

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